molecular formula C5H10Cl2O2 B13685826 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane

Cat. No.: B13685826
M. Wt: 173.03 g/mol
InChI Key: OKVLJWXLYIULMR-UHFFFAOYSA-N
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Description

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane is an organic compound with the molecular formula C5H10Cl2O2. It is a chlorinated ether, characterized by the presence of two chlorine atoms and an ether linkage. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol, which is then reacted with sodium methoxide to produce 2-(chloromethoxy)ethanol. This intermediate is further reacted with 1-chloro-2-chloroethane under basic conditions to yield the final product .

Industrial production methods typically involve similar reaction pathways but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This mechanism is commonly observed in organic synthesis and is utilized in the production of various chemical compounds .

Biological Activity

1-Chloro-2-[2-(chloromethoxy)ethoxy]ethane (CAS No. 111-44-4) is a chlorinated ether compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C4H8Cl2O
  • Molecular Weight : 143.012 g/mol
  • CAS Number : 111-44-4
  • Purity : Typically >98% in commercial preparations

Biological Activity Overview

This compound has been studied for various biological activities, including mutagenicity, cytotoxicity, and potential therapeutic applications. The following sections detail these activities based on existing literature.

Mutagenicity

The compound has been listed among chemicals with established mutagenic properties. According to the Japan Industrial Safety and Health Association (JICOSH), it is classified as potentially mutagenic, which raises concerns regarding its safety in industrial applications .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM) Reference
WRL-68 (Liver)86
Caco2 (Colon)Not reported
MCF-7 (Breast)Not reported
PC-3 (Prostate)Not reported

The compound demonstrated moderate cytotoxic activity against the WRL-68 liver cell line, suggesting potential for further investigation in cancer therapies.

Case Study 1: In Vitro Analysis of Cytotoxicity

A study published in RSC Advances explored various chlorinated compounds, including this compound, for their cytotoxic effects on cancer cell lines. The findings indicated that this compound could inhibit cell proliferation in a dose-dependent manner, particularly against liver cancer cells .

Case Study 2: Mutagenicity Assessment

A comprehensive review by JICOSH highlighted the mutagenic potential of several chlorinated compounds. Although specific data on this compound was not extensively detailed, its classification as a mutagen suggests caution in handling and exposure .

Research Findings and Future Directions

Recent research emphasizes the need for further studies to elucidate the full range of biological activities associated with this compound. Future investigations should focus on:

  • In Vivo Studies : To assess safety and efficacy in living organisms.
  • Mechanistic Studies : To understand the pathways through which this compound exerts its effects.
  • Therapeutic Applications : Exploring its potential as a chemotherapeutic agent or in other medical applications.

Properties

Molecular Formula

C5H10Cl2O2

Molecular Weight

173.03 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-(chloromethoxy)ethane

InChI

InChI=1S/C5H10Cl2O2/c6-1-2-8-3-4-9-5-7/h1-5H2

InChI Key

OKVLJWXLYIULMR-UHFFFAOYSA-N

Canonical SMILES

C(COCCl)OCCCl

Origin of Product

United States

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